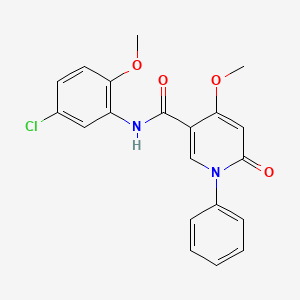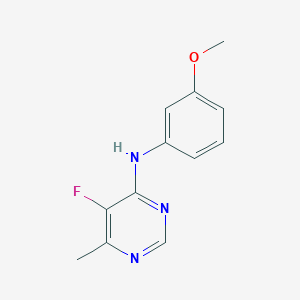
5-Fluoro-N-(3-methoxyphenyl)-6-methylpyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-N-(3-methoxyphenyl)-6-methylpyrimidin-4-amine: is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorine atom at the 5th position, a methoxyphenyl group at the N-position, and a methyl group at the 6th position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-N-(3-methoxyphenyl)-6-methylpyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyaniline, 5-fluorouracil, and methyl iodide.
Formation of Intermediate: The first step involves the reaction of 3-methoxyaniline with 5-fluorouracil in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to form an intermediate.
Methylation: The intermediate is then subjected to methylation using methyl iodide in the presence of a base (e.g., sodium hydride) to introduce the methyl group at the 6th position of the pyrimidine ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.
Substitution: The fluorine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
科学研究应用
Chemistry:
Synthesis of Novel Derivatives: The compound serves as a building block for the synthesis of novel pyrimidine derivatives with potential biological activities.
Biology:
Enzyme Inhibition: It is studied for its potential to inhibit specific enzymes involved in various biological pathways.
Medicine:
Drug Development: The compound is explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Industry:
Chemical Intermediates: It is used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-Fluoro-N-(3-methoxyphenyl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxyphenyl group play crucial roles in binding to the active site of the target, leading to inhibition or modulation of its activity. The compound may interfere with key biological pathways, resulting in therapeutic effects.
相似化合物的比较
5-Fluoro-2-methylpyrimidine: Lacks the methoxyphenyl group.
N-(3-Methoxyphenyl)-6-methylpyrimidin-4-amine: Lacks the fluorine atom.
5-Fluoro-N-(3-methoxyphenyl)pyrimidin-4-amine: Lacks the methyl group at the 6th position.
Uniqueness:
- The presence of both the fluorine atom and methoxyphenyl group in 5-Fluoro-N-(3-methoxyphenyl)-6-methylpyrimidin-4-amine contributes to its unique chemical and biological properties, making it a valuable compound for research and development.
属性
IUPAC Name |
5-fluoro-N-(3-methoxyphenyl)-6-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c1-8-11(13)12(15-7-14-8)16-9-4-3-5-10(6-9)17-2/h3-7H,1-2H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTODNJKIRUACO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)NC2=CC(=CC=C2)OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2366157.png)
![3-(Benzenesulfonyl)-N-(2-methylcyclohexyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2366161.png)
![2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N,N-dipropylacetamide](/img/structure/B2366163.png)

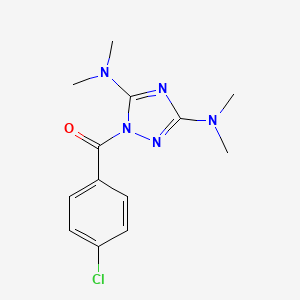
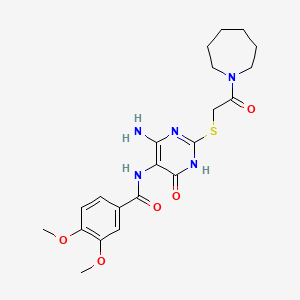
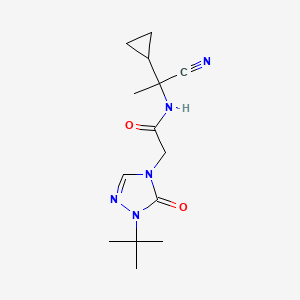
![3-[(4-chlorophenyl)methyl]-2-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2366170.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2366171.png)
![3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2366174.png)
![(2S,3S)-2-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B2366175.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B2366176.png)
![3,5-dimethyl-N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2366177.png)
